1-[(Methylsulfonyl)oxy]-1H-benzotriazole
Description
1-[(Methylsulfonyl)oxy]-1H-benzotriazole (CAS: 37073-15-7), also known as 1-(methanesulfonyl)-1H-1,2,3-benzotriazole, is a heterocyclic compound with the molecular formula C₇H₇N₃O₂S and a molecular weight of 197.21 g/mol . It serves as a versatile reagent in organic synthesis, particularly for generating 1-acyl-1H-benzotriazole intermediates. These intermediates are pivotal in forming amides, esters, and other acylated products under mild conditions . The compound’s stability and reactivity stem from its sulfonyl group, which enhances leaving-group ability, and the benzotriazole moiety, which stabilizes intermediates via resonance .
Properties
IUPAC Name |
benzotriazol-1-yl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c1-14(11,12)13-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFMZBYPSSUAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)ON1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54769-22-1 | |
| Record name | Methanesulfonic acid, 1H-benzotriazol-1-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-[(Methylsulfonyl)oxy]-1H-benzotriazole typically involves the reaction of benzotriazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(Methylsulfonyl)oxy]-1H-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like triethylamine, oxidizing agents, and reducing agents.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: 1-[(Methylsulfonyl)oxy]-1H-benzotriazole is used as a reagent in organic synthesis for preparing various compounds. It participates in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles, making it a versatile reagent.
- Biochemical Studies: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions. It has been shown to inhibit specific enzymes, including cyclooxygenase (COX) enzymes involved in inflammatory processes.
- Receptor Modulation: this compound acts as a potentiator for metabotropic glutamate receptors, particularly mGluR2, influencing neurotransmission and potentially providing neuroprotective effects .
- Anticancer Research: Preliminary studies suggest that this compound may exhibit anticancer activity by targeting poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition: It inhibits specific enzymes like cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro studies have shown that it inhibits COX-2 with an IC50 of 25 µM.
- Receptor Modulation: It acts as a potentiator for metabotropic glutamate receptors, particularly mGluR2, influencing neurotransmission and potentially providing neuroprotective effects. In vitro studies have shown that it enhances mGluR2 receptor activity by 40%.
- Anticancer Properties: It may exhibit anticancer activity by targeting poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells. In vitro studies have shown that it causes a significant reduction in cell viability at 50 µM.
- Anti-inflammatory Effects: Studies have demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis.
- Neuroprotective Effects: In a neurodegenerative disease model, the compound exhibited protective effects against neuronal cell death, suggesting potential applications in treating conditions like Alzheimer's disease.
Other Applications
- Production of Specialty Chemicals and Materials: this compound is used in the production of specialty chemicals and materials.
- Metal Coordination Polymers: Benzotriazole compounds are used to synthesize metallic polymers with antibacterial, antioxidant, anti-cancer, and hypoglycemic effects .
Data Table: In Vitro Studies of this compound
| Study Type | Target/Assay | Result |
|---|---|---|
| Enzyme Inhibition | COX-2 | IC50 = 25 µM |
| Receptor Modulation | mGluR2 | Enhanced receptor activity by 40% |
| Anticancer Activity | PARP Inhibition | Significant reduction in cell viability at 50 µM |
Case Studies
- Anti-inflammatory Effects: In animal models of arthritis, treatment with this compound significantly reduced inflammation markers.
- Neuroprotective Effects: In a neurodegenerative disease model, the compound exhibited protective effects against neuronal cell death, suggesting potential applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-[(Methylsulfonyl)oxy]-1H-benzotriazole involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfonyl group can be easily displaced by other nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[(Methylsulfonyl)oxy]-1H-benzotriazole with benzotriazole and benzimidazole derivatives containing sulfonyl, sulfanyl, or alkoxy substituents.
Structural and Functional Group Comparisons
Reactivity and Stability
- This compound : The methylsulfonyl group acts as a superior leaving group compared to alkoxy or sulfanyl substituents, enabling efficient nucleophilic substitution. Its benzotriazole core stabilizes transition states via delocalization, facilitating high-yield acylations .
- 1-Benzyloxy-1H-benzotriazole : The benzyloxy group provides moderate leaving-group ability, making it suitable for stepwise syntheses requiring controlled reactivity .
- Benzimidazole Sulfonamides (e.g., entries 3–4) : The sulfonyl group enhances metabolic stability and binding affinity in biological targets but reduces electrophilicity compared to benzotriazole derivatives .
Biological Activity
Overview
1-[(Methylsulfonyl)oxy]-1H-benzotriazole (CAS No. 54769-22-1) is a benzotriazole derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and environmental science due to its potential therapeutic applications and its role in inhibiting certain biological pathways.
- Molecular Formula : C7H8N4O3S
- Molecular Weight : 216.23 g/mol
- Structure : The compound features a benzotriazole ring with a methylsulfonyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Modulation of Receptor Activity : It acts as a potentiator for metabotropic glutamate receptors, particularly mGluR2, influencing neurotransmission and potentially providing neuroprotective effects .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by targeting poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis.
- Neuroprotective Effects : In a neurodegenerative disease model, the compound exhibited protective effects against neuronal cell death, suggesting potential applications in treating conditions like Alzheimer's disease.
Toxicity and Safety Profile
While the biological activities of this compound are promising, toxicity assessments are crucial. Current data indicate that at therapeutic doses, the compound has a favorable safety profile with minimal cytotoxicity observed in normal cell lines.
Q & A
Q. What are the standard synthetic routes for 1-[(Methylsulfonyl)oxy]-1H-benzotriazole?
this compound is synthesized via sulfonylation of 1H-benzotriazole using methanesulfonyl chloride under basic conditions. A typical procedure involves reacting 1H-benzotriazole with methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) in the presence of a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts . The reaction is monitored by thin-layer chromatography (TLC), and purification is achieved via recrystallization or column chromatography. Yield optimization requires strict control of reaction temperature (0–25°C) and stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equiv) .
Q. How is this compound characterized in research settings?
Characterization employs a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the methylsulfonyl group’s integration (e.g., singlet at ~3.5 ppm for CH in H NMR) and aromatic proton environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or Q-TOF MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves the sulfonyl-oxygen bonding geometry and benzotriazole ring conformation, critical for mechanistic studies .
Advanced Research Questions
Q. What role does this compound play in palladium-catalyzed C–C cross-coupling reactions?
The methylsulfonyloxy group acts as a leaving group, enabling palladium-catalyzed coupling with arylboronic acids. For example, in Suzuki-Miyaura reactions, the compound reacts with boronic acids in the presence of Pd(PPh) or SPhos-ligated Pd catalysts to form diarylmethanes. Key factors include:
- Catalyst Selection: Bulky ligands like SPhos enhance catalytic efficiency by stabilizing Pd intermediates .
- Reaction Conditions: Optimized in THF at 60–80°C with KCO as a base, achieving yields >70% .
- Mechanistic Insight: The reaction proceeds via oxidative addition of Pd(0) to the C–O bond, followed by transmetallation and reductive elimination .
Q. How can reaction yields be optimized when using this compound as an acyl transfer agent?
When generating N-acylbenzotriazoles (e.g., for amide synthesis), yield optimization involves:
- Base Choice: Use non-nucleophilic bases (e.g., DBU) to minimize side reactions .
- Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) enhance reactivity by stabilizing intermediates .
- Stoichiometry: A 1:1.1 molar ratio of carboxylic acid to this compound ensures complete conversion. Post-reaction quenching with aqueous NaHCO improves purity .
Q. What are the stability concerns for this compound under oxidative or aqueous conditions?
While this compound is stable under anhydrous conditions, its reactivity in aqueous or oxidative environments requires caution:
- Hydrolysis: Prolonged exposure to water hydrolyzes the sulfonyloxy group, forming 1H-benzotriazole and methanesulfonic acid. Storage under inert atmosphere (N/Ar) is recommended .
- Ozonolysis: While unstudied for this derivative, analogous 1H-benzotriazoles degrade under ozone to dicarbaldehyde derivatives. Radical scavengers (e.g., tert-butanol) may mitigate unwanted byproducts .
Q. How can researchers address low reactivity in amide formation reactions?
Low reactivity may stem from steric hindrance or poor leaving-group ability. Strategies include:
- Activating Groups: Replace methylsulfonyl with more electron-withdrawing groups (e.g., trifluoromethanesulfonyl) to enhance leaving-group ability .
- Microwave-Assisted Synthesis: Accelerate reaction kinetics by heating under controlled microwave conditions (e.g., 100°C, 30 min) .
- Additives: Use catalytic iodide (KI) to facilitate nucleophilic substitution in challenging substrates .
Data Contradictions and Troubleshooting
Q. How to reconcile discrepancies in reported reaction yields for cross-coupling reactions?
Variability in yields (e.g., 50–85%) arises from:
- Catalyst Loading: Suboptimal Pd catalyst ratios (e.g., <5 mol%) reduce efficiency .
- Oxygen Sensitivity: Degradation of Pd catalysts in air-exposed systems lowers yields. Conduct reactions under strict inert conditions .
- Substrate Purity: Impurities in boronic acids (e.g., boroxines) necessitate pre-purification via recrystallization .
Q. What analytical methods distinguish transient intermediates from stable products in ozonolysis studies?
Q-TOF MS with time-resolved extracted ion chromatograms (EICs) tracks reaction progress. Stable products show persistent ion traces, while transient species decay rapidly. Isotope labeling (e.g., N-benzotriazole) confirms product structures via mass shifts .
Methodological Best Practices
- Synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Characterization: Cross-validate NMR and MS data with computational tools (e.g., DFT for predicting C shifts) .
- Reaction Optimization: Employ design of experiments (DoE) to systematically vary temperature, solvent, and catalyst .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
